Cas no 869211-54-1 (Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-)
869211-54-1 structure
Product Name:Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
Número CAS:869211-54-1
MF:C42H43NO2
Megavatios:593.796331644058
CID:1863942
Update Time:2025-01-10
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Propiedades químicas y físicas
Nombre e identificación
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- Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
- Benzenamine, 4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl-
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- Renchi: 1S/C42H43NO2/c1-3-5-32-44-41-28-20-36(21-29-41)14-12-34-16-24-39(25-17-34)43(38-10-8-7-9-11-38)40-26-18-35(19-27-40)13-15-37-22-30-42(31-23-37)45-33-6-4-2/h7-31H,3-6,32-33H2,1-2H3
- Clave inchi: HHNWDDKDOGMGFT-UHFFFAOYSA-N
- Sonrisas: C1(N(C2=CC=C(C=CC3=CC=C(OCCCC)C=C3)C=C2)C2=CC=CC=C2)=CC=C(C=CC2=CC=C(OCCCC)C=C2)C=C1
Propiedades experimentales
- Denso: 1.111±0.06 g/cm3(Predicted)
- Punto de fusión: 148-152 °C
- Punto de ebullición: 746.9±49.0 °C(Predicted)
- PKA: -2.75±0.60(Predicted)
Benzenamine,4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]-N-phenyl- Literatura relevante
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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